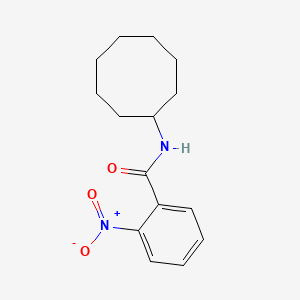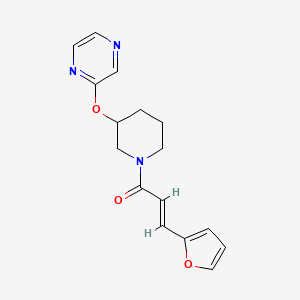
2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a chemical compound used in scientific research. It is a synthetic compound that is used to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is not well understood. However, it is believed to act as an inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death. It has also been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide in lab experiments include its synthetic nature, which allows for precise control over its properties and characteristics. It is also relatively easy to obtain and can be used in a variety of experiments. However, its limitations include its limited availability and the need for specialized equipment to synthesize and handle the compound.
Future Directions
There are several future directions for the study of 2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a synthetic compound used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and benefits.
Synthesis Methods
The synthesis of 2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide involves several steps. The first step is the synthesis of 2-bromo-5-methoxybenzamide from 2-bromo-5-nitroanisole. The second step involves the reduction of 2-bromo-5-nitroanisole to 2-bromo-5-aminoanisole. The third step is the reaction of 2-bromo-5-aminoanisole with (1R,3S,5r,7r)-2-methoxyadamantane-2-carboxylic acid chloride to form 2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide.
Scientific Research Applications
2-bromo-5-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields. It is used in the development of new drugs, particularly in the treatment of cancer and neurological disorders.
properties
IUPAC Name |
2-bromo-5-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO3/c1-24-16-3-4-18(21)17(10-16)19(23)22-11-20(25-2)14-6-12-5-13(8-14)9-15(20)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALBJTDHGJCJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)


![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)
![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

![Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2964668.png)
![4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2964669.png)